molecular formula C12H15BrO2 B3203956 4-(4-Bromophenyl)-3,3-dimethylbutanoic acid CAS No. 102568-20-7

4-(4-Bromophenyl)-3,3-dimethylbutanoic acid

Cat. No.: B3203956
CAS No.: 102568-20-7
M. Wt: 271.15 g/mol
InChI Key: UFDJMVUWDYEHRU-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3,3-dimethylbutanoic acid (CAS 1267365-75-2) is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . This carboxylic acid features a bromophenyl substituent and a sterically hindered, geminally-dimethylated carbon chain adjacent to the carboxylic acid functional group. The presence of both the bromoaromatic ring and the carboxylic acid on an aliphatic backbone makes it a versatile building block in organic synthesis and medicinal chemistry research. The bromophenyl group can serve as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. Meanwhile, the carboxylic acid can be readily converted into various derivatives, including amides, esters, and acyl halides. The 3,3-dimethyl structure on the butanoic acid chain introduces steric effects that can influence the compound's conformation and its interaction with biological targets or materials. As a result, this chemical is a valuable intermediate for researchers developing novel small molecules in drug discovery , for instance, in the synthesis of compounds with potential pharmacological activity. It is supplied as a high-purity material strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-3,3-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,8-11(14)15)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDJMVUWDYEHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3,3-dimethylbutanoic acid typically involves the bromination of a precursor compound followed by further functionalization. One common method involves the reaction of 4-bromobenzyl bromide with a suitable Grignard reagent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the bromination and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes Fischer esterification under acidic conditions. This reaction typically involves refluxing with alcohols and acid catalysts to form corresponding esters .

Reaction Type Conditions Reagents Product Yield Source
Fischer esterificationReflux in H<sub>2</sub>SO<sub>4</sub>Methanol/EthanolMethyl/ethyl 4-(4-bromophenyl)-3,3-dimethylbutanoate~85–92%
  • Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.

  • Applications : Ester derivatives improve lipophilicity for pharmaceutical intermediates.

Cross-Coupling Reactions

The bromine atom on the phenyl ring facilitates palladium-catalyzed cross-coupling, such as Suzuki-Miyaura reactions, to form biaryl structures .

Reaction Type Conditions Catalyst/Reagents Product Yield Source
Suzuki coupling90°C, N<sub>2</sub> atmospherePd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, Boronic acid4-Aryl-3,3-dimethylbutanoic acid derivatives82–98%
  • Example : Coupling with 4-methylthiazole-5-boronic acid yields PROTAC precursors for cancer therapeutics .

  • Key Insight : Bromine’s position para to the alkyl chain minimizes steric hindrance, enhancing reaction efficiency.

Nucleophilic Aromatic Substitution (NAS)

While less common due to the deactivating bromine, NAS occurs under harsh conditions with strong nucleophiles .

Reaction Type Conditions Reagents Product Yield Source
Bromine displacement150°C, Cu catalystNH<sub>3</sub>/Amines4-Amino-3,3-dimethylbutanoic acid analogs<50%
  • Limitation : Low yields due to competing side reactions and the electron-withdrawing effect of the carboxylic acid.

Decarboxylation

The β,β-dimethyl branching stabilizes carbocation intermediates, enabling thermal or acidic decarboxylation .

Reaction Type Conditions Reagents Product Yield Source
Thermal decarboxylation200°C, vacuumNone3-(4-Bromophenyl)-2,2-dimethylpropane~70%
  • Mechanism : Carboxylic acid loses CO<sub>2</sub>, forming a tertiary carbocation stabilized by adjacent methyl groups .

Salt and Amide Formation

The acid reacts with bases or amines to form pharmaceutically relevant salts/amides .

Reaction Type Conditions Reagents Product Yield Source
AmidationDMF, DCC, rtPrimary amines4-(4-Bromophenyl)-3,3-dimethylbutanamide65–80%
  • Applications : Amide derivatives serve as intermediates in protease inhibitors .

Comparative Reactivity Table

Reaction Rate Activation Energy Byproducts
EsterificationFastLowWater
Suzuki couplingModerateModerateBoronic acid residues
NASSlowHighHalide salts
DecarboxylationModerateHighCO<sub>2</sub>

Key Research Findings

  • PROTAC Synthesis : The bromophenyl group enables modular incorporation into proteolysis-targeting chimeras (PROTACs), degrading oncogenic proteins like BRD4 .

  • Steric Effects : β,β-Dimethyl groups hinder nucleophilic attack at the α-carbon but stabilize intermediates in decarboxylation .

  • Thermodynamics : Cross-coupling yields correlate with electronic effects of substituents on the boronic acid .

This compound’s multifunctional reactivity makes it invaluable in medicinal chemistry and materials science, particularly in targeted protein degradation and catalytic synthesis.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis
4-(4-Bromophenyl)-3,3-dimethylbutanoic acid serves as an important building block for synthesizing more complex organic molecules. Its bromine substituent allows for various substitution reactions, making it versatile in synthetic pathways.

Reactivity and Mechanism
The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. This property is exploited in the synthesis of pharmaceuticals and agrochemicals.

Biology

Biological Activity Investigation
Research has indicated that this compound may exhibit biological activities such as enzyme inhibition and receptor binding. Its structural features may enhance binding affinities to specific biological targets.

Case Study: Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced inflammation in rodent models of arthritis. The compound was administered at varying doses, showing a dose-dependent reduction in inflammatory markers like TNF-α and IL-6, highlighting its potential as a therapeutic agent for inflammatory diseases.

Medicine

Potential Therapeutic Applications
The compound is being explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Case Study: Analgesic Properties
In a formalin test conducted on mice, this compound effectively reduced pain responses during both early and late phases of the test, suggesting dual mechanisms of action.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of pharmaceuticals and other chemical products. Its ability to undergo further reactions makes it valuable in developing new materials and compounds.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 4-(4-Bromophenyl)-3,3-dimethylbutanoic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Stability in Biological Matrices
This compound C₁₂H₁₅BrO₂ ~285.1 4-Bromophenyl, 3,3-dimethyl Not reported High (stable in blood at 10°C for weeks)
4-(4-Bromophenyl)butanoic acid C₁₀H₁₁BrO₂ 243.1 4-Bromophenyl, linear chain 67 Moderate (no specific data)
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid C₁₂H₁₅FO₂ 210.24 4-Fluoro-3-methylphenyl, 3-methyl Not reported Unknown
5F-MDMB-PICA 3,3-dimethylbutanoic acid C₁₄H₂₃FNO₄ 296.3 5-Fluoropentyl, 3,3-dimethyl Not reported High (stable at RT and refrigerated)
Thromboxane antagonist 23a C₂₀H₂₀Cl₂N₂O₃ 407.3 4-Chlorophenyl, 3,3-dimethyl Not reported High (pharmacologically stable)

Key Observations :

  • Branching Effects: The 3,3-dimethyl substitution in the target compound and analogs (e.g., 5F-MDMB-PICA metabolite) enhances stability compared to linear-chain analogs like 4-(4-Bromophenyl)butanoic acid .
  • Aromatic Substitutions: Bromine increases molecular weight and lipophilicity, while fluorine (e.g., in 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid) may alter electronic properties and metabolic pathways .

Stability and Detection in Forensic Contexts

  • Metabolic Stability :
    • Analogs with 3,3-dimethyl groups (e.g., MDMB-4en-PINACA metabolite) resist enzymatic degradation and matrix effects, making them reliable forensic targets .
  • Detection Sensitivity: LC-MS/MS methods achieve detection limits as low as 0.20 ng/mL for 4-fluoro-BINACA 3,3-dimethylbutanoic acid, outperforming assays for non-branched analogs .

Key Contrasts and Limitations

  • Matrix-Dependent Stability: While 3,3-dimethylbutanoic acid metabolites are generally stable, detection in blood can vary between sources due to matrix effects .
  • Structural Trade-offs : Bromophenyl groups enhance lipophilicity but may reduce solubility, whereas fluorine substitution balances polarity and metabolic resistance .

Biological Activity

Overview

4-(4-Bromophenyl)-3,3-dimethylbutanoic acid is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromophenyl group and a branched aliphatic acid structure, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Chemical Formula : C12H15BrO2
  • Molecular Weight : 273.15 g/mol
  • CAS Number : 102568-20-7

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer activities by inducing apoptosis in cancer cells. The mechanism involves modulating signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Effects : The compound has shown promise in inhibiting the growth of various bacterial strains, indicating potential as an antimicrobial agent.

The biological effects of this compound are likely mediated through its interaction with specific molecular targets. It may act as a competitive inhibitor for certain enzymes or receptors, altering cellular signaling pathways. For example, it might inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits COX enzymes, reducing inflammation
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Case Study: Anticancer Effect

In a study examining the anticancer properties of this compound, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM after 48 hours of treatment. Morphological changes consistent with apoptosis were observed under microscopy.

Table 2: Anticancer Activity Data

Concentration (µM)Cell Viability (%)Morphological Changes Observed
0100None
1080Initial signs of apoptosis
2550Significant apoptosis
5030Extensive cell death

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Bromophenyl)-3,3-dimethylbutanoic acid, and what are the critical parameters affecting yield?

  • Methodological Answer : Synthesis typically involves palladium- or rhodium-catalyzed cross-coupling reactions to introduce the bromophenyl group. For example, asymmetric catalytic methods using bis(norbornadiene)rhodium(I) tetrafluoroborate with chiral ligands like (R)-(+)-BINAP can achieve enantioselective synthesis of structurally related bromophenyl acids . Key parameters include catalyst loading (0.5–2 mol%), solvent choice (e.g., 1,4-dioxane), and reaction temperature (60–80°C). Post-reaction purification via acid-base extraction or column chromatography (hexanes/ethyl acetate) is critical for isolating the product in >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Aromatic protons from the bromophenyl group resonate at δ 7.2–7.5 ppm (doublet, J = 8 Hz). The methyl groups on C3 appear as a singlet at δ 1.2–1.4 ppm .
  • ¹³C NMR : The carbonyl carbon (COOH) appears at δ 170–175 ppm, while the quaternary C3 (dimethyl) resonates at δ 35–40 ppm .
  • MS : The molecular ion peak (M⁺) should match the exact mass (e.g., ~285.04 g/mol for C₁₂H₁₅BrO₂). High-resolution MS (HRMS) is recommended to confirm isotopic patterns for bromine (1:1 ratio for M and M+2 peaks) .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use personal protective equipment (PPE: gloves, goggles) due to potential skin/eye irritation. Avoid inhalation by working in a fume hood. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the catalytic asymmetric synthesis of this compound derivatives?

  • Methodological Answer : Enantioselectivity (>90% ee) is achievable using chiral phosphine ligands like (R)-(+)-BINAP with rhodium catalysts. Solvent polarity (e.g., THF vs. 1,4-dioxane) and substrate steric effects significantly influence selectivity. Kinetic resolution via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic methods (lipases) can further purify enantiomers .

Q. What strategies are employed to resolve contradictions in melting point or spectral data reported for this compound across different studies?

  • Methodological Answer : Cross-validate data using orthogonal techniques:

  • Compare melting points with differential scanning calorimetry (DSC) to account for polymorphism .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
  • Consult authoritative databases (e.g., NIST Chemistry WebBook) for standardized spectral references .

Q. In designing derivatives of this compound for biological activity studies, what functionalization methods are most effective in enhancing pharmacokinetic properties?

  • Methodological Answer :

  • Esterification : Convert the carboxylic acid to methyl/ethyl esters to improve membrane permeability .
  • Bioisosteric Replacement : Substitute the bromine atom with trifluoromethyl or cyano groups to modulate electronic effects without steric bulk .
  • Prodrug Design : Conjugate with PEG or amino acids to enhance solubility and bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Bromophenyl)-3,3-dimethylbutanoic acid
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4-(4-Bromophenyl)-3,3-dimethylbutanoic acid

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